5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing a thiadiazole ring substituted with an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with 3-chloropropylamine in the presence of a base, leading to the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the thiadiazole ring.
Reduction: Reduction reactions can target the amino group, converting it to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In organic synthesis, 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: In material science, it can be used to modify surfaces and create functionalized materials with specific properties.
Mechanism of Action
The mechanism by which 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine exerts its effects involves interactions with various molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The thiadiazole ring can participate in electron transfer processes, affecting redox reactions in biological systems.
Comparison with Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface modification and functionalization of materials.
3-Aminopropyltrimethoxysilane: Similar applications in material science and surface chemistry.
Uniqueness: 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other aminopropyl derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology, particularly in anticancer and antimicrobial therapies. The unique structure of thiadiazoles contributes to their biological efficacy, making them valuable in drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiadiazole ring with an amino group that enhances its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds based on the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the median inhibitory concentration (IC50) values for selected thiadiazole derivatives against different cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 0.28 |
This compound | HeLa (Cervical) | TBD |
5-(Aryl)-1,3,4-thiadiazole derivatives | HepG2 (Liver) | TBD |
Note: TBD indicates data not yet determined or available.
In vitro studies indicate that these compounds may induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Thiadiazole derivatives exhibit activity against a range of bacteria and fungi. The following table presents the minimum inhibitory concentration (MIC) values for selected thiadiazole derivatives against various pathogens:
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
5-(Aryl)-1,3,4-thiadiazoles | Escherichia coli | TBD |
5-(Aryl)-1,3,4-thiadiazoles | Candida albicans | TBD |
These findings suggest that the introduction of different substituents on the thiadiazole ring can enhance antimicrobial activity .
The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that thiadiazoles may act as inhibitors of key enzymes involved in tumor growth and microbial survival. For example:
- Kinesin Spindle Protein Inhibition : Some thiadiazole derivatives have been identified as inhibitors of kinesin spindle protein (KSP), which is crucial for mitosis in cancer cells .
- Carbonic Anhydrase Inhibition : Thiadiazoles have shown promise as inhibitors of carbonic anhydrase isoenzymes, which play a role in pH regulation and are implicated in tumorigenesis .
Case Studies
Several case studies have documented the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized several new thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that specific substitutions significantly enhanced anticancer activity .
- Antimicrobial Properties : Another investigation focused on the antimicrobial properties of a series of thiadiazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .
Properties
IUPAC Name |
5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c6-3-1-2-4-8-9-5(7)10-4/h1-3,6H2,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIXDKZVUOGAJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NN=C(S1)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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